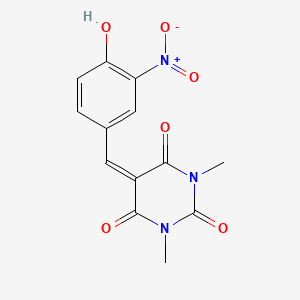
5-(4-hydroxy-3-nitrobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Übersicht
Beschreibung
5-(4-hydroxy-3-nitrobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as HNB, is a chemical compound that has been extensively studied for its potential use in scientific research. HNB is a yellow crystalline powder that is soluble in ethanol and methanol. It is widely used in the field of biochemistry and pharmacology due to its unique properties and characteristics.
Wirkmechanismus
The mechanism of action of HNB is not well understood. However, it is believed to interact with proteins and enzymes through hydrogen bonding and π-π stacking interactions. HNB has been shown to bind to the active site of certain enzymes and inhibit their activity.
Biochemical and Physiological Effects:
HNB has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins. It has also been shown to have antioxidant and anti-inflammatory properties. HNB has been shown to have a protective effect on cells and tissues against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
HNB has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has a high solubility in ethanol and methanol, making it easy to dissolve in aqueous solutions. However, HNB has some limitations in laboratory experiments. It has a low fluorescence quantum yield, which limits its use as a fluorescent probe. It also has a limited range of applications due to its specific properties and characteristics.
Zukünftige Richtungen
There are several future directions for the use of HNB in scientific research. One potential application is in the development of new drugs and therapies. HNB has been shown to have antioxidant and anti-inflammatory properties, which could be useful in the treatment of certain diseases. Another potential application is in the study of protein-ligand interactions. HNB has been used as a fluorescent probe to study these interactions, but further research is needed to fully understand the mechanism of action. Overall, HNB has the potential to be a useful tool in scientific research and could lead to new discoveries in the fields of biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
HNB has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of applications in the fields of biochemistry and pharmacology. HNB has been used as a fluorescent probe to study protein-ligand interactions. It has also been used to study the mechanism of action of certain enzymes and proteins.
Eigenschaften
IUPAC Name |
5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O6/c1-14-11(18)8(12(19)15(2)13(14)20)5-7-3-4-10(17)9(6-7)16(21)22/h3-6,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJDOEIWGPNZSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-[4-(acetylamino)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3902890.png)
![5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3902898.png)

![3-(5-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3902908.png)
![1-allyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3902919.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-{[6-(trifluoromethyl)pyridin-3-yl]methyl}urea](/img/structure/B3902926.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3902930.png)

![2-[2-(2-furyl)-1-phenylvinyl]-1H-benzimidazole](/img/structure/B3902940.png)
![2-({[2-(methylamino)-4-nitrophenyl]amino}methylene)-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B3902955.png)


